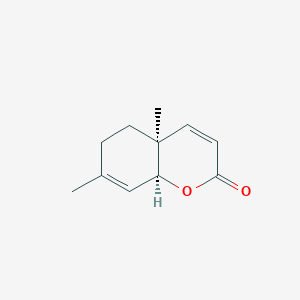
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin is a chemical compound with the molecular formula C11H14O2. It is a derivative of coumarin, a fragrant organic chemical compound found in many plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of specific catalysts and solvents to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods often include steps for purification and quality control to meet regulatory standards .
化学反应分析
Types of Reactions
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
作用机制
The mechanism of action of 4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Coumarin: The parent compound, known for its fragrant properties and presence in many plants.
7-Hydroxycoumarin: A hydroxylated derivative with distinct biological activities.
4-Methylcoumarin: A methylated derivative with unique chemical properties.
Uniqueness
Its tetrahydro structure and dimethyl substitution make it distinct from other coumarin derivatives, offering unique opportunities for research and industrial applications .
属性
CAS 编号 |
78267-60-4 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
(4aS,8aS)-4a,7-dimethyl-6,8a-dihydro-5H-chromen-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-11(2)6-4-10(12)13-9(11)7-8/h4,6-7,9H,3,5H2,1-2H3/t9-,11-/m0/s1 |
InChI 键 |
UEXDOXNLZJFAQI-ONGXEEELSA-N |
手性 SMILES |
CC1=C[C@H]2[C@@](CC1)(C=CC(=O)O2)C |
规范 SMILES |
CC1=CC2C(CC1)(C=CC(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















